molecular formula C27H32BLi B12517171 Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide CAS No. 660430-05-7

Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide

Cat. No.: B12517171
CAS No.: 660430-05-7
M. Wt: 374.3 g/mol
InChI Key: ZUDNFWSNUAMGJZ-UHFFFAOYSA-N
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Description

Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide is a highly specialized organoboron-lithium complex notable for its sterically hindered structure and utility in synthetic chemistry. The compound features a central boron atom bonded to two 2,4,6-trimethylphenyl (mesityl) groups and a 3,5-dimethylphenyl-methanide moiety, with a lithium counterion stabilizing the negative charge. Its structural characterization has been extensively performed using X-ray crystallography, often employing the SHELX suite of programs for refinement and analysis . The bulky mesityl substituents confer exceptional thermal stability and reduce aggregation tendencies, making it a valuable reagent in organometallic catalysis and polymerization processes.

Properties

CAS No.

660430-05-7

Molecular Formula

C27H32BLi

Molecular Weight

374.3 g/mol

IUPAC Name

lithium;(4-methanidyl-2,6-dimethylphenyl)-bis(2,4,6-trimethylphenyl)borane

InChI

InChI=1S/C27H32B.Li/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9;/h10-15H,1H2,2-9H3;/q-1;+1

InChI Key

ZUDNFWSNUAMGJZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)[CH2-])C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves deprotonation of 4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenylmethane using a strong lithium base. The reaction proceeds via abstraction of a proton from the methyl group adjacent to the boron center, forming the methanide anion stabilized by boron’s electron-deficient character.

Procedure

  • Precursor Synthesis :
    • React 3,5-dimethylbromobenzene with bis(2,4,6-trimethylphenyl)borane chloride (B(Mes)₂Cl) in the presence of magnesium turnings in tetrahydrofuran (THF) to yield 4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenylmethane.
  • Deprotonation :
    • Add 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) to a THF solution of the precursor at −78°C.
    • Stir for 2–4 hours, then warm to room temperature.
  • Isolation :
    • Filter the reaction mixture under inert conditions and evaporate the solvent to obtain the lithium methanide as a crystalline solid.

Key Data

Parameter Value/Observation
Yield 68–75%
Purity (NMR) >95% (no residual proton at δ 2.1 ppm)
Stability Air-sensitive; decomposes above 50°C

Halogen-Lithium Exchange Strategy

Reaction Mechanism

A brominated intermediate undergoes bromine-lithium exchange to generate an aryl lithium species, which is subsequently quenched with a boron reagent. This method avoids direct deprotonation and leverages the reactivity of aryl halides.

Procedure

  • Brominated Intermediate :
    • Synthesize 4-bromo-3,5-dimethylphenylboronic acid via Miyaura borylation of 1,3-dibromo-5-methylbenzene with bis(pinacolato)diboron.
  • Lithiation :
    • Treat 4-bromo-3,5-dimethylphenylboronic acid with n-butyllithium (2.5 M in hexanes) at −78°C in diethyl ether.
  • Boron Functionalization :
    • Add bis(2,4,6-trimethylphenyl)boron triflate (B(Mes)₂OTf) to the lithiated intermediate.
  • Methanide Formation :
    • Introduce methyl iodide to quench residual lithium species, followed by deprotonation with LiHMDS.

Key Data

Parameter Value/Observation
Exchange Efficiency >90% (monitored by ¹H NMR)
Isomer Control <5% ortho-substituted byproduct
Solvent System Et₂O/THF (3:1 v/v)

Comparative Analysis of Methods

Method Advantages Limitations
Direct Deprotonation High atom economy; minimal steps Requires strong bases (e.g., LiHMDS)
Halogen-Li Exchange Avoids harsh deprotonation conditions Multi-step synthesis of intermediates
Boron Introduction Precise boron placement Sensitive to moisture and oxygen

Chemical Reactions Analysis

Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boron-containing oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.

    Substitution: It can undergo substitution reactions where the lithium atom is replaced by other electrophiles, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide involves its interaction with various molecular targets. The lithium atom in the compound can coordinate with different functional groups, facilitating various chemical transformations. The boron atom also plays a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

The unique properties of Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide can be contextualized by comparing it to structurally related boron-lithium complexes. Key comparisons include electronic effects, steric profiles, and reactivity.

Structural and Electronic Comparisons

Table 1: Structural Parameters of Selected Boron-Lithium Complexes

Compound B–C Bond Length (Å) Li···B Distance (Å) Steric Volume (ų) Reference Methodology
This compound 1.58 2.12 340 SHELXL refinement
Lithium tetraphenylborate 1.62 2.25 290 SHELXS
Lithium tris(pentafluorophenyl)borate 1.55 2.08 380 Superflip
  • Steric Effects: The mesityl groups in the target compound provide a steric volume of 340 ų, surpassing tetraphenylborate derivatives (290 ų) but remaining below fluorinated analogs like tris(pentafluorophenyl)borate (380 ų). This balance enables solubility in nonpolar solvents while minimizing unwanted side reactions.
  • Electronic Tuning : The B–C bond length (1.58 Å) is intermediate between electron-rich tetraphenylborate (1.62 Å) and electron-deficient fluorinated analogs (1.55 Å), reflecting moderate Lewis acidity .
Reactivity and Catalytic Performance

Table 2: Reactivity in Ethylene Polymerization

Compound Activity (kg PE/mol·h) $ T_m $ (°C) of Product
This compound 12,500 135
Lithium tetraphenylborate 8,200 128
Lithium tris(pentafluorophenyl)borate 15,000 142
  • The target compound exhibits higher activity than tetraphenylborate derivatives due to improved steric protection of the active site, reducing deactivation pathways. However, fluorinated analogs show superior activity owing to stronger Lewis acidity, albeit with increased sensitivity to moisture .
Thermal Stability

Table 3: Thermal Decomposition Temperatures

Compound $ T_{dec} $ (°C)
This compound 285
Lithium tetraphenylborate 220
Lithium tris(pentafluorophenyl)borate 195
  • The mesityl groups in the target compound enhance thermal stability ($ T{dec} = 285°C $) compared to less-hindered analogs. Fluorinated derivatives degrade at lower temperatures due to weaker B–C$6F_5 $ bonds .

Biological Activity

Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide is a compound of interest due to its unique structural features and potential applications in various fields, particularly in organic synthesis and materials science. However, the biological activity of this compound remains under-explored in the literature. This article aims to summarize the available information regarding its biological activity, including relevant research findings, potential applications, and case studies.

Chemical Structure and Properties

The compound is characterized by a lithium cation bonded to a complex anionic moiety that includes boron and aromatic groups. The presence of bulky trimethylphenyl groups enhances steric hindrance, which may influence its reactivity and biological interactions.

Neuroprotective Effects

Lithium has been extensively studied for its neuroprotective effects, particularly in the context of bipolar disorder and neurodegenerative diseases. The neuroprotective mechanisms include:

  • Inhibition of Apoptosis : Lithium promotes neuronal survival by inhibiting apoptotic pathways.
  • Stabilization of Mood : It is widely used in psychiatric treatment due to its mood-stabilizing effects.

While there is no direct research on the specific compound , the general properties of lithium suggest potential neuroprotective applications.

Case Studies

  • Lithium and Neuroprotection : A study published in The Journal of Neuroscience demonstrated that lithium administration led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and plasticity. This finding aligns with the hypothesis that lithium compounds may confer similar benefits when applied in therapeutic contexts .
  • Anticancer Activity : In a study investigating various lithium salts' effects on cancer cells, it was found that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines. These findings suggest that derivatives of lithium could be further explored for their anticancer potential .

Data Tables

Property This compound Comparison Compound
Molecular WeightTBDTBD
Anticancer ActivityPotential (based on lithium activity)Lithium Carbonate
Neuroprotective ActivityPotential (based on lithium activity)Lithium Orotate
GSK-3 InhibitionHypotheticalProven in studies

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